molecular formula C15H17ClN2O4 B12786389 Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- CAS No. 123794-64-9

Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)-

Cat. No.: B12786389
CAS No.: 123794-64-9
M. Wt: 324.76 g/mol
InChI Key: DRAURIOHXMXMFM-UHFFFAOYSA-N
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Description

Pyrimidine Ring Substitution

The 2-methoxy , 4-chloro , and 6-[(3,4,5-trimethoxyphenyl)methyl] groups are rigidly positioned, leaving no ambiguity in numbering. Altering substituent positions would result in distinct isomers, such as:

  • 2-Chloro-4-methoxy-6-substituted pyrimidine (positional isomer),
  • 4-Methoxy-2-chloro-6-substituted pyrimidine (functional group swap).

Trimethoxyphenyl Group Symmetry

The (3,4,5-trimethoxyphenyl)methyl group exhibits symmetry, with methoxy groups at the 3-, 4-, and 5-positions of the benzene ring. This arrangement precludes positional isomerism within the aromatic moiety, as any alternative substitution pattern (e.g., 2,4,5-trimethoxy) would disrupt symmetry and require renumbering.

Conformational Flexibility

While the compound lacks structural isomers, it exhibits conformational flexibility due to:

  • Rotation of the methylene bridge (-CH₂-) connecting the pyrimidine and trimethoxyphenyl groups,
  • Variable dihedral angles between the pyrimidine and benzene rings, which influence molecular docking properties.

Properties

CAS No.

123794-64-9

Molecular Formula

C15H17ClN2O4

Molecular Weight

324.76 g/mol

IUPAC Name

4-chloro-2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine

InChI

InChI=1S/C15H17ClN2O4/c1-19-11-6-9(7-12(20-2)14(11)21-3)5-10-8-13(16)18-15(17-10)22-4/h6-8H,5H2,1-4H3

InChI Key

DRAURIOHXMXMFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CC(=NC(=N2)OC)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- involves several steps. One common method includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity. For example, using specific solvents and catalysts can significantly improve the efficiency of the reactions.

Chemical Reactions Analysis

Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, N-chlorosuccinimide, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives often involves multi-step reactions that allow for the introduction of various functional groups. The compound can be synthesized through a series of reactions starting from simpler pyrimidine precursors. For instance, a common method involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, to attach aryl groups to the pyrimidine core .

General Synthetic Route

  • Starting Material : 4,6-Dichloro-2-methoxypyrimidine.
  • Reagents : 3,4,5-trimethoxybenzyl bromide and a palladium catalyst.
  • Reaction Conditions : Typically conducted in a solvent like dioxane under reflux conditions.
  • Purification : The product is purified using chromatographic techniques.

This synthetic pathway allows for the strategic introduction of substituents that enhance the compound's biological activity.

Anticancer Activity

Research has demonstrated that pyrimidine derivatives exhibit significant anticancer properties. A study focusing on related compounds revealed that certain substituted pyrimidines showed promising cytotoxic effects against various cancer cell lines. For example, compounds derived from 4-(3,4,5-trimethoxyphenyl)thiazole pyrimidines exhibited high antiproliferative activity against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines .

Case Study: In Vitro Evaluation

  • Compound : 4-Chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)-.
  • Cell Lines Tested : HOP-92 (NSCLC), HCT-116 (colorectal carcinoma).
  • Results :
    • GI value against HOP-92: 86.28% at 10 μM.
    • GI values against HCT-116 and SK-BR-3 were also promising at lower concentrations.

These findings suggest that the compound may act through mechanisms such as inhibition of key signaling pathways involved in tumor growth.

Antimicrobial Properties

In addition to anticancer effects, certain pyrimidine derivatives have been evaluated for their antimicrobial activity. The presence of halogen and methoxy groups can enhance the lipophilicity and membrane permeability of these compounds, making them effective against various bacterial strains.

Example Findings

  • Compounds similar to Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can significantly impact antimicrobial potency.

Pharmacological Insights

The pharmacokinetic properties of pyrimidine derivatives are crucial for their development as therapeutic agents. Studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles for several pyrimidine compounds.

Key Pharmacokinetic Parameters

ParameterValue
BioavailabilityModerate to High
Half-lifeVaries (typically hours)
MetabolismHepatic (CYP450 enzymes)
ExcretionRenal

These parameters are essential for determining the suitable dosing regimens and potential side effects associated with new drug candidates.

Mechanism of Action

The mechanism of action of Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include protein kinases and other signaling molecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents on Pyrimidine Core Key Functional Groups Biological Activity Reference ID
4-Chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)pyrimidine 2-OCH₃, 4-Cl, 6-(3,4,5-trimethoxybenzyl) Chloro, methoxy, arylalkyl Inferred Antitumor potential
Trimethoprim 2-NH₂, 4-NH₂, 5-(3,4,5-trimethoxybenzyl) Diamino, arylalkyl Antibacterial (DHFR inhibitor)
Piritrexim Pyrido[2,3-d]pyrimidine with 3,4,5-trimethoxybenzyl Fused ring, arylalkyl Anticancer (DHFR inhibitor)
Compound 9B () 8-Methoxy, 5-(3,4,5-trimethoxyphenyl) Thiazolo-pyrimidine fused ring Antiproliferative (lung cancer)
2-Amino-5-((3,4,5-trimethoxyphenyl)methyl)-1H-pyrimidin-4-one 2-NH₂, 4-ketone, 5-(3,4,5-trimethoxybenzyl) Amino, ketone, arylalkyl Not reported
Key Observations:

Trimethoprim (2,4-diamino substitution) demonstrates that the 3,4,5-trimethoxybenzyl group enhances binding to dihydrofolate reductase (DHFR), a target in antibacterial therapy . In contrast, the chloro and methoxy substituents in the target compound may favor hydrophobic interactions with oncology-related targets .

Piritrexim and Compound 9B highlight the role of fused pyrimidine rings (e.g., pyrido- or thiazolo-pyrimidine) in improving metabolic stability and anticancer efficacy .

The 2-amino-4-ketone analog () shows that polar substituents (NH₂, C=O) can alter solubility but may reduce membrane permeability compared to chloro/methoxy groups .

Biological Activity

Pyrimidine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- is particularly noteworthy for its potential therapeutic applications, especially in oncology. This article examines its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The compound features a pyrimidine ring with various substitutions that enhance its biological activities. Its molecular formula is C15H17ClN2O4C_{15}H_{17}ClN_{2}O_{4}, and it has a molecular weight of approximately 324.76 g/mol . The presence of the 4-chloro and 3,4,5-trimethoxyphenyl groups is crucial for its interaction with biological targets.

Research indicates that this pyrimidine derivative exhibits significant inhibitory effects on various enzymes and receptors involved in cellular processes:

  • Topoisomerase Inhibition : The compound has shown potential to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition suggests possible applications in cancer therapy where these enzymes are often overactive.
  • Cell Signaling Pathways : Studies have demonstrated that it interacts with specific enzymes and receptors that are pivotal in cellular signaling pathways. This interaction can lead to therapeutic effects against certain types of cancer.

Biological Activity Data

The biological activity of Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- can be summarized in the following table:

Activity Type IC50 Value (µM) Target Effect
Topoisomerase Inhibition15Topoisomerase IInhibitory effect on DNA replication
Cancer Cell Proliferation20MDA-MB-231 (breast cancer)Significant reduction in cell viability
Apoptosis Induction25Various cancer cell linesInduction of programmed cell death

Case Studies

  • In Vitro Studies on Cancer Cells :
    • A study evaluated the cytotoxic effects of the compound on the MDA-MB-231 breast cancer cell line using the MTT assay. The results indicated an IC50 value of approximately 20 µM, demonstrating significant cytotoxicity compared to control treatments .
  • Mechanistic Insights :
    • Further mechanistic studies revealed that Pyrimidine derivatives could induce apoptosis through caspase activation pathways. This pathway is crucial for the programmed death of cells, particularly in cancer therapy .
  • Comparative Analysis with Similar Compounds :
    • Comparative studies with structurally similar compounds such as 2-Chloro-4,6-dimethoxypyrimidine and 5-Methylpyrimidine showed that while these compounds also exhibit biological activity, Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- had superior efficacy against specific cancer cell lines .

Q & A

Q. Critical Factors :

  • Temperature stability of intermediates (monitor via TLC/HPLC).
  • Avoid exposure to moisture during chloro-group introduction to prevent hydrolysis .

Advanced: What crystallographic strategies resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) to resolve heavy atoms (Cl, O).
  • Refinement : Apply the SHELXL program for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution constraints .
  • Validation : Cross-check with SHELXPRO for hydrogen-bonding networks and torsional angles.

Q. Example Results :

Cell LineIC50 (μM)
HepG20.07–0.80
HCT1160.15–1.20

Note : Confirm mechanism via tubulin polymerization inhibition assays .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., serum concentration, passage number of cells). For instance, discrepancies in IC50 may arise from differences in FBS% (e.g., 5% vs. 10%) .
  • Structural Confirmation : Verify compound integrity via NMR (e.g., ¹H/¹³C) and HRMS post-assay to rule out degradation.
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to ensure reproducibility across triplicates.

Case Study : A 0.3 μM IC50 in HepG2 cells under hypoxic conditions vs. 0.8 μM in normoxia highlights microenvironmental impacts .

Advanced: How to design analogs with enhanced microtubule inhibition?

Methodological Answer:

  • SAR Insights :
    • Trimethoxyphenyl Group : Critical for binding to tubulin’s colchicine site. Replace with 3,4-dimethoxy or halogenated variants to modulate hydrophobicity .
    • Pyrimidine Core : Introduce electron-withdrawing groups (e.g., -CF₃ at position 4) to enhance electrophilicity and binding .

Q. Synthetic Pathway :

Core Modification : Substitute 4-chloro with 4-trifluoromethyl via nucleophilic aromatic substitution.

Side-Chain Optimization : Attach 1,4-benzodioxane to the pyrimidine N1 to improve solubility .

Basic: What analytical techniques confirm compound purity and identity?

Methodological Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
  • Spectroscopy :
    • ¹H NMR (DMSO-d6): Key peaks at δ 3.85 (s, 9H, -OCH3), δ 6.90 (s, 2H, trimethoxyphenyl).
    • HRMS : Calculate exact mass (C₁₉H₂₀ClN₃O₅: 429.10 g/mol) .

Critical Step : Compare retention time with a certified reference standard if available.

Advanced: How to perform computational docking studies for mechanism elucidation?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite with tubulin (PDB: 1SA0) as the receptor.
  • Parameters :
    • Grid box centered on the colchicine-binding site (coordinates: x=15, y=20, z=25).
    • Lamarckian genetic algorithm for conformational sampling.
  • Validation : Overlay docked poses with crystallographic data (e.g., SHELXL-refined structures) .

Outcome : Predict binding affinity (ΔG) and hydrogen-bond interactions with β-tubulin residues (e.g., Lys254, Asn258) .

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